Cas no 2007919-16-4 ((1r,3r)-3-(3-bromophenyl)cyclobutan-1-amine)

2007919-16-4 structure
Nome do Produto:(1r,3r)-3-(3-bromophenyl)cyclobutan-1-amine
(1r,3r)-3-(3-bromophenyl)cyclobutan-1-amine Propriedades químicas e físicas
Nomes e Identificadores
-
- TRANS-3-(3-BROMOPHENYL)CYCLOBUTANAMINE
- (1r,3r)-3-(3-bromophenyl)cyclobutan-1-amine
- DTXSID301270899
- F53251
- 3-(3-bromophenyl)cyclobutan-1-amine
- 1156295-97-4
- 3-(3-bromophenyl)cyclobutanamine
- 2007919-16-4
- EN300-1699920
- cis-3-(3-Bromophenyl)cyclobutanamine
- Cyclobutanamine, 3-(3-bromophenyl)-, cis-
- DTXSID201284051
- AKOS009826024
- 2007920-75-2
- PS-19137
-
- Inchi: 1S/C10H12BrN/c11-9-3-1-2-7(4-9)8-5-10(12)6-8/h1-4,8,10H,5-6,12H2/t8-,10-
- Chave InChI: LQLSFITUIQFMQG-CZMCAQCFSA-N
- SMILES: [C@@H]1(N)C[C@@H](C2=CC=CC(Br)=C2)C1
Propriedades Computadas
- Massa Exacta: 225.01531g/mol
- Massa monoisotópica: 225.01531g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 1
- Contagem de Átomos Pesados: 12
- Contagem de Ligações Rotativas: 1
- Complexidade: 154
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 2.3
- Superfície polar topológica: 26Ų
Propriedades Experimentais
- Densidade: 1.422±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Ponto de ebulição: 288.1±40.0 °C(Predicted)
- pka: 10.55±0.40(Predicted)
(1r,3r)-3-(3-bromophenyl)cyclobutan-1-amine Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1699920-2.5g |
(1r,3r)-3-(3-bromophenyl)cyclobutan-1-amine |
2007919-16-4 | 2.5g |
$2660.0 | 2023-09-20 | ||
Enamine | EN300-1699920-0.5g |
(1r,3r)-3-(3-bromophenyl)cyclobutan-1-amine |
2007919-16-4 | 0.5g |
$1302.0 | 2023-09-20 | ||
Enamine | EN300-1699920-5g |
(1r,3r)-3-(3-bromophenyl)cyclobutan-1-amine |
2007919-16-4 | 5g |
$3935.0 | 2023-09-20 | ||
Enamine | EN300-1699920-0.05g |
(1r,3r)-3-(3-bromophenyl)cyclobutan-1-amine |
2007919-16-4 | 0.05g |
$1140.0 | 2023-09-20 | ||
Enamine | EN300-1699920-0.1g |
(1r,3r)-3-(3-bromophenyl)cyclobutan-1-amine |
2007919-16-4 | 0.1g |
$1195.0 | 2023-09-20 | ||
Enamine | EN300-1699920-0.25g |
(1r,3r)-3-(3-bromophenyl)cyclobutan-1-amine |
2007919-16-4 | 0.25g |
$1249.0 | 2023-09-20 | ||
Enamine | EN300-1699920-5.0g |
(1r,3r)-3-(3-bromophenyl)cyclobutan-1-amine |
2007919-16-4 | 5g |
$3935.0 | 2023-05-26 | ||
Enamine | EN300-1699920-10.0g |
(1r,3r)-3-(3-bromophenyl)cyclobutan-1-amine |
2007919-16-4 | 10g |
$5837.0 | 2023-05-26 | ||
Enamine | EN300-1699920-1.0g |
(1r,3r)-3-(3-bromophenyl)cyclobutan-1-amine |
2007919-16-4 | 1g |
$1357.0 | 2023-05-26 | ||
Enamine | EN300-1699920-1g |
(1r,3r)-3-(3-bromophenyl)cyclobutan-1-amine |
2007919-16-4 | 1g |
$1357.0 | 2023-09-20 |
(1r,3r)-3-(3-bromophenyl)cyclobutan-1-amine Literatura Relacionada
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1. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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